
N-(4-methyl-1,3-thiazol-2-yl)-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methyl-1,3-thiazol-2-yl)-2-furamide, also known as MTFA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MTFA is a thiazole-furamide derivative that has been found to exhibit a wide range of biochemical and physiological effects. In
科学研究应用
Antimicrobial Activity
Thiazole derivatives, including N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide , have been extensively studied for their antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for the development of new antibiotics and antifungal agents .
Anticancer Potential
Research has indicated that thiazole compounds exhibit promising anticancer activities. They can interfere with the proliferation of cancer cells and may induce apoptosis, which is the programmed cell death crucial for stopping cancer growth .
Antioxidant Properties
Thiazoles are known to possess antioxidant properties, which are essential in protecting the body from oxidative stress and free radical damage. This characteristic is particularly beneficial in the development of treatments for diseases caused by oxidative stress .
Anti-Inflammatory Applications
The anti-inflammatory properties of thiazole derivatives make them suitable for the treatment of chronic inflammatory diseases. They can modulate the body’s inflammatory response, providing relief from inflammation-related symptoms .
Neuroprotective Effects
Some thiazole derivatives have shown neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. These compounds may help in preserving neural health and improving cognitive functions .
Antidiabetic Activity
Thiazole compounds have been investigated for their potential to act as antidiabetic agents. They may contribute to the regulation of blood glucose levels and enhance insulin sensitivity, offering a new approach to diabetes management .
Hepatoprotective Properties
Thiazole derivatives may also exhibit hepatoprotective properties, protecting the liver from various toxins and preventing liver diseases. This application is crucial given the liver’s role in detoxification and metabolism .
作用机制
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been associated with antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . The specific targets would depend on the particular biological activity exhibited by the compound.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . The specific mode of action would depend on the compound’s structure, its targets, and the biological activity it exhibits.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The exact pathways would depend on the specific biological activity of the compound.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.
Result of Action
Given the wide range of biological activities associated with thiazole derivatives , the compound could potentially have diverse molecular and cellular effects.
属性
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-6-5-14-9(10-6)11-8(12)7-3-2-4-13-7/h2-5H,1H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDJLYVJPFBLDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5718239.png)
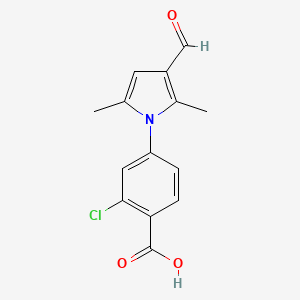
![ethyl 7-amino-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5718252.png)
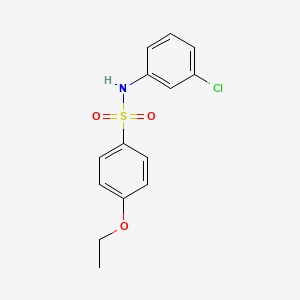
![N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5718266.png)
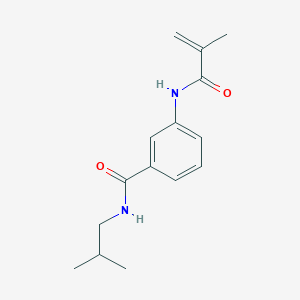

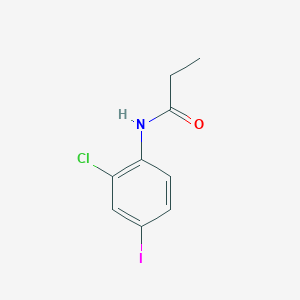

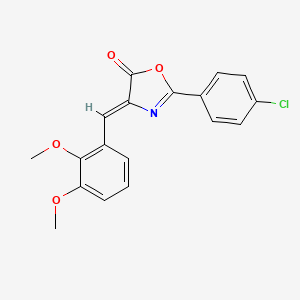
![2-(4-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5718320.png)


